molecular formula C26H34N6O3 B2834658 8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896302-11-7

8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2834658
CAS RN: 896302-11-7
M. Wt: 478.597
InChI Key: QPVWALJDYOQOHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H34N6O3 and its molecular weight is 478.597. The purity is usually 95%.
BenchChem offers high-quality 8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Enzyme Activity

A study by Zagórska et al. (2016) synthesized derivatives of imidazo- and pyrimidino[2,1-f]purines and evaluated them for receptor affinity towards serotonin (5-HT1A, 5-HT6, 5-HT7) and dopamine D2 receptors, and for inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. The structural features responsible for activity were investigated, identifying promising structures for further modification and study, highlighting their potential in receptor and enzyme activity research (Zagórska et al., 2016).

Potential Antidepressant Agents

Another research by Zagórska et al. (2016) focused on synthesizing and evaluating derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds exhibited potential as antidepressants and anxiolytics, underlining the utility of these derivatives in developing new psychotropic medications (Zagórska et al., 2016).

Antiproliferative Activity

Liu et al. (2018) designed, synthesized, and tested novel compounds with a morpholinoethyl group and a substituted imidazole segment for anticancer properties. Certain derivatives showed promising antiproliferative activity against various cancer cell lines, highlighting their potential as anticancer agents (Liu et al., 2018).

properties

IUPAC Name

6-(4-butylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O3/c1-5-6-7-20-8-10-21(11-9-20)31-18(2)19(3)32-22-23(27-25(31)32)28(4)26(34)30(24(22)33)13-12-29-14-16-35-17-15-29/h8-11H,5-7,12-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVWALJDYOQOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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